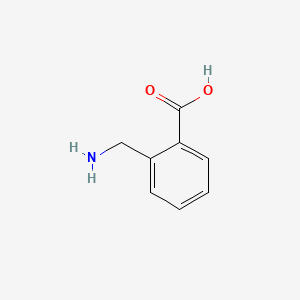

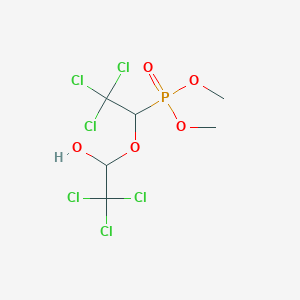

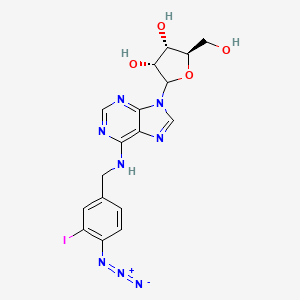

![molecular formula C13H9N3O B1207703 3-Nitroso-2-phenylimidazo[1,2-a]pyridine CAS No. 3672-37-5](/img/structure/B1207703.png)

3-Nitroso-2-phenylimidazo[1,2-a]pyridine

Overview

Description

Mechanism of Action

Target of Action

3-Nitroso-2-phenylimidazo[1,2-a]pyridine primarily targets mitochondrial functions and nuclear DNA . The compound’s interaction with these targets leads to significant changes in cellular processes.

Mode of Action

The compound interacts with its targets in distinct ways. It exhibits toxicity to yeast strains with defects in electron transport and mitochondrial functions, causing mitochondrial fragmentation . This suggests that the compound disrupts mitochondrial functions. On the other hand, it acts as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis .

Biochemical Pathways

The affected pathways primarily involve electron transport and DNA repair mechanisms . The disruption of mitochondrial functions likely affects the electron transport chain, leading to energy production deficits in the cell. The damage to nuclear DNA triggers the cell’s DNA repair pathways, which attempt to rectify the induced mutations .

Pharmacokinetics

Given its molecular weight of 2232301 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and permeability.

Result of Action

The molecular and cellular effects of the compound’s action include mitochondrial fragmentation and DNA damage . These effects can lead to cell death, particularly in cells with defective electron transport and DNA repair mechanisms .

Biochemical Analysis

Biochemical Properties

3-Nitroso-2-phenylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to affect mitochondrial functions by disrupting electron transport . This disruption can lead to mitochondrial fragmentation, indicating a strong interaction with mitochondrial proteins and enzymes involved in electron transport chains . Additionally, this compound may interact with other biomolecules, altering their function and contributing to its overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to compromise mitochondrial integrity and function, leading to mitochondrial fragmentation . This compound also influences cell signaling pathways and gene expression, potentially causing alterations in cellular metabolism. The disruption of mitochondrial function can lead to a cascade of cellular events, affecting overall cell health and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an oxidizing agent, targeting essential cellular processes . The compound’s interaction with mitochondrial proteins disrupts electron transport, leading to mitochondrial fragmentation and impaired cellular respiration . Additionally, it may cause DNA damage, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial damage and altered cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, including severe mitochondrial damage and impaired cellular function . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in disrupting mitochondrial function suggests that it may influence metabolic flux and metabolite levels within cells . The compound’s interaction with enzymes involved in electron transport and cellular respiration highlights its impact on cellular energy metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cellular compartments . Understanding these interactions is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals or post-translational modifications may direct it to particular compartments or organelles, such as mitochondria . This localization is crucial for its interaction with mitochondrial proteins and the subsequent disruption of mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with nitrosating agents such as sodium nitrite in the presence of an acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazopyridine derivatives.

Scientific Research Applications

3-Nitroso-2-phenylimidazo[1,2-a]pyridine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.

Comparison with Similar Compounds

2-Phenylimidazo[1,2-a]pyridine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring, leading to distinct mechanisms of action.

Uniqueness: 3-Nitroso-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with mitochondrial pathways and cause DNA damage sets it apart from other imidazopyridine derivatives .

Properties

IUPAC Name |

3-nitroso-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-15-13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-16(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFJUZQWWMWFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190184 | |

| Record name | Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-37-5 | |

| Record name | 3-Nitroso-2-phenylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroso-2-phenylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC369059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-2-PHENYLIMIDAZO(1,2-A)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CGX4QK107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural feature of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate and how does it influence its crystal packing?

A1: [] The crystal structure of 2-oxo-2-phenylethyl this compound-8-carboxylate reveals a network of C—H⋯O hydrogen bonds between molecules. These interactions contribute to the formation of distinct ring motifs, specifically (5) and (28) ring motifs, within the crystal lattice. This highlights the role of hydrogen bonding in the solid-state packing of this compound. [] Weak C—H⋯π and π-stacking interactions are also observed, further contributing to the overall crystal stability. []

Q2: Can this compound undergo ring-opening reactions, and if so, what are the products?

A2: Yes, [, , ] 3-nitroso-2-phenylimidazo[1,2-a]pyridines can undergo ring-opening reactions when treated with triethyl phosphite. Contrary to earlier reports suggesting the formation of pyridoimidazoindoles, the reaction actually yields N-(2-pyridyl)-benzimidoyl cyanide as the major product. [, , ] This revised structure was confirmed through X-ray crystallography and NMR analysis. []

Q3: How can the ring-opened product, N-(2-pyridyl)-benzimidoyl cyanide, be converted back to an imidazo[1,2-a]pyridine derivative?

A3: [] N-(2-pyridyl)-benzimidoyl cyanide can undergo a thermal ring-closure reaction in the presence of triethyl phosphite. This reaction leads to the formation of 3-amino-2-phenylimidazo[1,2-a]pyridine. [] This highlights the versatility of these compounds and their susceptibility to ring-opening and ring-closing transformations under specific reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

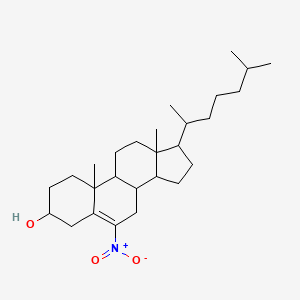

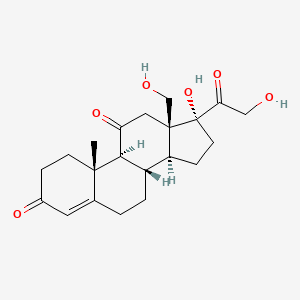

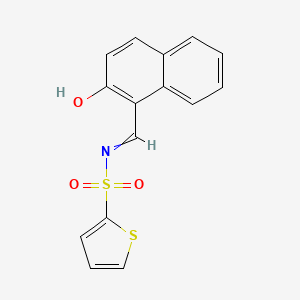

![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)

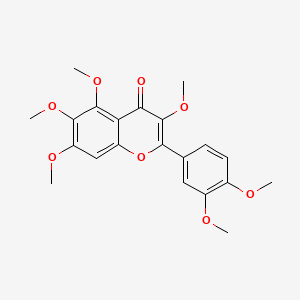

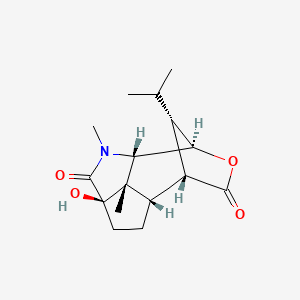

![2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B1207628.png)